molecular formula C10H8O2 B1489538 3-Ethynyl-4-methylbenzoic acid CAS No. 1001203-03-7

3-Ethynyl-4-methylbenzoic acid

Cat. No. B1489538
CAS RN: 1001203-03-7
M. Wt: 160.17 g/mol
InChI Key: FXLGXUBFIWFPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-4-methylbenzoic acid, also known as EMBA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 176-178 °C and a boiling point of 302 °C. EMBA is a non-steroidal anti-inflammatory drug (NSAID) and it is used in the synthesis of many organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.

Scientific Research Applications

Material Science

In material science, 3-Ethynyl-4-methylbenzoic acid contributes to the development of new materials with potential applications in electronics and nanotechnology . Its molecular structure can be used to modify surface properties or create novel polymers with specific characteristics.

Chemical Synthesis

This compound plays a significant role in chemical synthesis, where it’s used as an intermediate in the preparation of more complex organic molecules . Its benzylic position is particularly reactive, allowing for various chemical transformations that are crucial in synthetic organic chemistry.

Analytical Chemistry

In analytical chemistry, 3-Ethynyl-4-methylbenzoic acid can be used as a standard or reference compound in chromatographic analysis . Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy of analytical methods.

Life Sciences Research

The compound finds applications in life sciences research, where it may be used in the study of cellular processes or as a precursor in the synthesis of biomolecules . Its role in life sciences is exploratory, contributing to our understanding of biological systems and functions.

Chromatography

3-Ethynyl-4-methylbenzoic acid: is relevant in chromatography, a technique widely used for separating mixtures in the lab. It can act as a component in the mobile phase or as an analyte in various forms of chromatography, aiding in the purification and identification of substances .

properties

IUPAC Name

3-ethynyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGXUBFIWFPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.